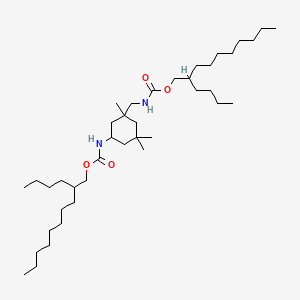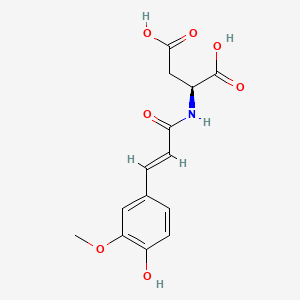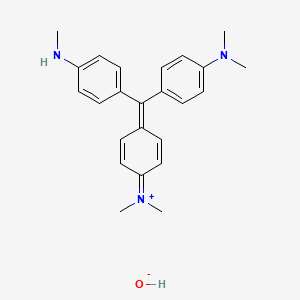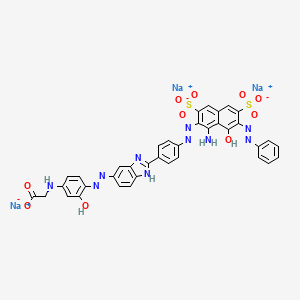
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid.
Coupling Reactions: The diazonium salt formed is then coupled with 3-aminophenol and subsequently with 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid.
Final Coupling: The final coupling step involves the reaction with diazotized benzenamine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the azo groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Direct Black 168: A similar azo dye with comparable structural features and applications.
Acid Black 1: Another azo dye used in similar industrial applications.
Reactive Black 5: Known for its use in textile dyeing with similar azo group structures.
Uniqueness
Trisodium N-(4-((2-(4-((1-amino-8-hydroxy-7-(phenylazo)-3,6-disulpho-2-naphthyl)azo)phenyl)-1H-benzimidazol-5-yl)azo)-3-hydroxyphenyl)glycinate stands out due to its specific combination of azo groups and sulfonic acid functionalities, which provide unique color properties and reactivity compared to other similar compounds.
Properties
CAS No. |
93857-60-4 |
|---|---|
Molecular Formula |
C37H25N10Na3O10S2 |
Molecular Weight |
902.8 g/mol |
IUPAC Name |
trisodium;2-[4-[[2-[4-[(1-amino-8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]-1H-benzimidazol-5-yl]diazenyl]-3-hydroxyanilino]acetate |
InChI |
InChI=1S/C37H28N10O10S2.3Na/c38-33-32-20(15-30(59(55,56)57)35(36(32)51)47-42-21-4-2-1-3-5-21)14-29(58(52,53)54)34(33)46-43-22-8-6-19(7-9-22)37-40-25-12-11-24(16-27(25)41-37)44-45-26-13-10-23(17-28(26)48)39-18-31(49)50;;;/h1-17,39,48,51H,18,38H2,(H,40,41)(H,49,50)(H,52,53,54)(H,55,56,57);;;/q;3*+1/p-3 |
InChI Key |
CGERCXKIXPEQOB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)NCC(=O)[O-])O)N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


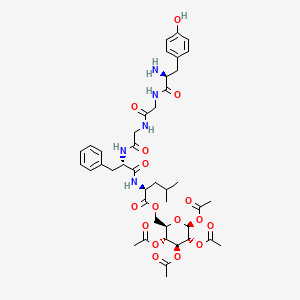
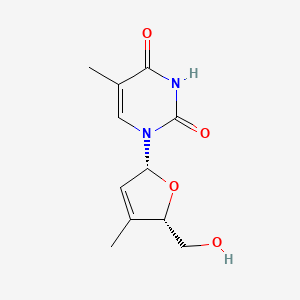

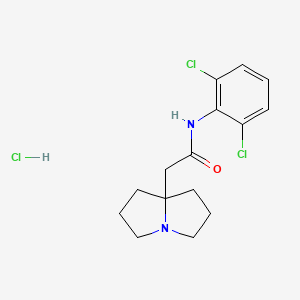
![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
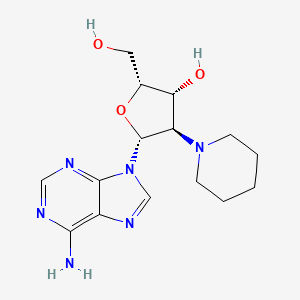
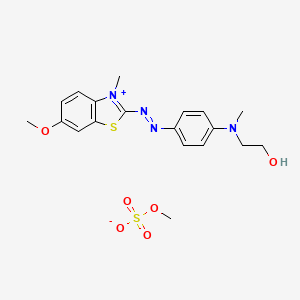

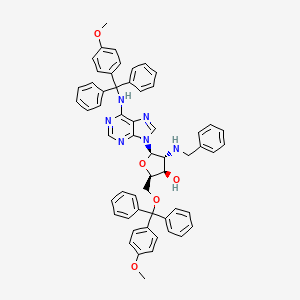
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)

